![molecular formula C23H23N5O4 B2529977 Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate CAS No. 878452-10-9](/img/no-structure.png)

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

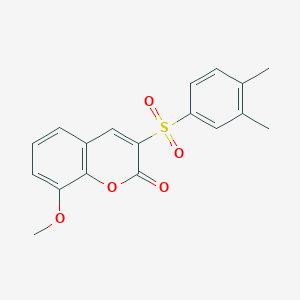

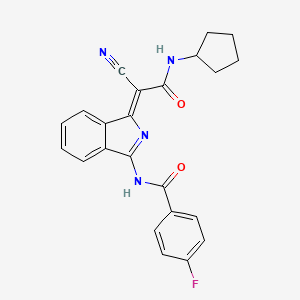

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of purine, which is a building block of DNA and RNA. Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate has been shown to have promising properties that make it suitable for use in a variety of research applications.

科学的研究の応用

- Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways involved in cancer progression .

- Inflammation plays a crucial role in various diseases. This compound has been studied for its anti-inflammatory properties. It modulates inflammatory mediators, such as cytokines and enzymes, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

- Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate has been investigated for its neuroprotective effects. Researchers have explored its potential in mitigating oxidative stress, reducing neuroinflammation, and enhancing neuronal survival. It holds promise in addressing neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

- Preliminary studies suggest that this compound exhibits antiviral activity. It has been evaluated against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further research is needed to understand its mode of action and potential clinical applications .

- Cardiovascular diseases remain a global health concern. Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate has been explored for its cardioprotective effects. It may influence lipid metabolism, vascular function, and endothelial health, making it relevant in preventing heart-related conditions .

- Topical formulations containing this compound have been investigated for their effects on skin health. Researchers have explored its potential in wound healing, anti-aging, and managing skin disorders. Its antioxidant and anti-inflammatory properties contribute to these applications .

Anticancer Potential

Anti-Inflammatory Activity

Neuroprotection and Neurodegenerative Diseases

Antiviral Properties

Cardiovascular Health

Skin Health and Dermatological Applications

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate involves the condensation of 3-methylaniline with 8-formyl-1,3-dimethyl-2,6-dioxopurine-7-acetic acid, followed by benzyl esterification of the resulting product.", "Starting Materials": [ "3-methylaniline", "8-formyl-1,3-dimethyl-2,6-dioxopurine-7-acetic acid", "benzyl alcohol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-methylaniline (1.0 equiv) and 8-formyl-1,3-dimethyl-2,6-dioxopurine-7-acetic acid (1.1 equiv) in dichloromethane and add DCC (1.2 equiv) and DMAP (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 3: Dissolve the resulting product in diethyl ether and wash the organic layer with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in ethyl acetate and add benzyl alcohol (1.2 equiv) and DCC (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 6: Dissolve the resulting product in ethyl acetate and wash the organic layer with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate as a white solid." ] } | |

CAS番号 |

878452-10-9 |

製品名 |

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate |

分子式 |

C23H23N5O4 |

分子量 |

433.468 |

IUPAC名 |

benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate |

InChI |

InChI=1S/C23H23N5O4/c1-15-8-7-11-17(12-15)24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)13-18(29)32-14-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,25) |

InChIキー |

AQTWGVDVSKIHID-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)OCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)

![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)

![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)

![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)